![molecular formula C16H12BrNO3 B5611955 6-bromo-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one](/img/structure/B5611955.png)
6-bromo-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one
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Overview
Description
Synthesis Analysis
The synthesis of benzoxazinone derivatives, including 6-bromo-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one, often involves the cyclization of N-acylanthranilic acids. For example, 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one was synthesized through the cyclization of the respective N-acylanthranilic acid (Soliman, El-Sakka, & El-Shalakany, 2023).
Molecular Structure Analysis
The molecular structure of benzoxazinone derivatives is characterized by the presence of a benzoxazinone ring. For instance, the structure of 2-(2-tosylaminophenyl)-6-bromo-4H-3,1-benzoxazin-4-one was studied, highlighting the significance of intramolecular hydrogen bonding in forming a conjugated system, which is favorable for intramolecular charge transfer (Filipenko, Atovmyan, Ponomarev, & Bolotin, 1981).
Chemical Reactions and Properties
Benzoxazinones undergo various chemical reactions, including ring opening and interactions with nucleophiles. For instance, 2-(Benzylamino)-2H-1,4-benzoxazin-3(4H)-ones and 2-Bromo-2H-1,4-benzoxazin-3(4H)-ones are known to degrade under alkaline and acidic conditions, leading to ring opening and formation of 2-aminophenol derivatives (Ilaš & Kikelj, 2008).
Physical Properties Analysis
The physical properties of benzoxazinones, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. The crystalline structure of 2-(2-tosylaminophenyl)-6-bromo-4H-3,1-benzoxazin-4-one, for example, involves stacking of molecules in charge-transfer self-complexes, which is crucial for its luminescent properties (Filipenko et al., 1981).
Chemical Properties Analysis
The chemical properties of benzoxazinones, such as reactivity, stability, and chemical interactions, are central to their applications in synthesis and functional material development. The behavior of 2-ethoxy-(4H)-3,1-benzoxazin-4-one towards various nucleophiles has been extensively studied, demonstrating its versatility in synthesizing quinazolinone derivatives with potential antimicrobial activity (El-hashash, Darwish, Rizk, & El-Bassiouny, 2011).
properties
IUPAC Name |
6-bromo-2-(3-ethoxyphenyl)-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c1-2-20-12-5-3-4-10(8-12)15-18-14-7-6-11(17)9-13(14)16(19)21-15/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMZANWFYVNVOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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